1-Heptadecanol is derived from natural sources and can also be synthesized through various chemical processes. It belongs to the category of long-chain fatty alcohols, which are characterized by their hydrophobic carbon chains and hydrophilic hydroxyl groups. These compounds play significant roles in biological systems and industrial applications, including their use in cosmetics, pharmaceuticals, and as surfactants .
1-Heptadecanol can be synthesized through several methods:
The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques like gas chromatography are often employed to monitor the progress and purity of the synthesized product .
1-Heptadecanol participates in various chemical reactions typical for primary alcohols:
These reactions often require specific catalysts or conditions (e.g., acidic or basic media) to proceed efficiently. For instance, oxidation typically utilizes oxidizing agents like potassium dichromate or chromium trioxide.
The mechanism by which 1-heptadecanol exerts its effects in biological systems primarily involves its role as a lipid component in cell membranes and its influence on membrane fluidity. As a long-chain fatty alcohol, it integrates into lipid bilayers, affecting permeability and fluidity due to its hydrophobic tail and hydrophilic head group.
Additionally, its metabolic pathways involve conversion into fatty acids or incorporation into complex lipids such as phospholipids, which are crucial for cellular functions .
1-Heptadecanol is soluble in organic solvents such as ethanol and ether but has limited solubility in water due to its long hydrophobic chain. Its reactivity profile includes typical behavior for primary alcohols, allowing it to participate in various organic reactions.
1-Heptadecanol finds numerous applications across different fields:
1-Heptadecanol (C₁₇H₃₆O), a long-chain primary fatty alcohol, occurs naturally through specific metabolic pathways in fungi and plants. In plant systems, it is biosynthesized primarily via the reduction of heptadecanoic acid, catalyzed by fatty acyl reductases (FARs). This enzymatic reduction involves a two-step mechanism: first, the fatty acid is activated to acyl-CoA, followed by NADPH-dependent reduction to the corresponding alcohol [2] [6]. Notably, Solena amplexicaulis leaves produce 1-heptadecanol as a secondary metabolite with confirmed antibacterial properties, indicating its ecological role in plant defense mechanisms [2].
Fungal systems employ divergent pathways, often involving cytochrome P450 enzymes or fatty acid decarboxylase-hydratase cascades. Research on Aspergillus nidulans demonstrates the involvement of diol synthases in modifying fatty acid precursors, which can yield hydroxylated intermediates that undergo subsequent reductive steps to form long-chain alcohols like 1-heptadecanol [8]. In Lactobacillus reuteri, oleate hydratases catalyze the stereoselective hydration of unsaturated fatty acids, generating hydroxy fatty acids that serve as precursors for alcohol synthesis [7]. The table below summarizes key organisms and pathways:
Table 1: Biosynthetic Pathways for 1-Heptadecanol in Biological Systems
Organism | Enzyme System | Precursor | Function |
---|---|---|---|
Solena amplexicaulis | Fatty acyl reductase | Heptadecanoic acid | Antibacterial compound |
Lactobacillus reuteri | Oleate hydratase (OhyA) | Oleic acid | Hydroxy acid intermediate |
Aspergillus nidulans | Diol synthase | Linoleic acid | Epoxy alcohol intermediate |
1-Heptadecanol serves as a biomarker in food commodities, where its concentration correlates with lipid metabolism and fermentation processes. It is detected in dairy products (e.g., cheeses and butter) at concentrations up to 35 mg/kg, arising from microbial β-oxidation of longer-chain fatty acids or reduction of odd-chain fatty acids [1]. In fermented beverages like wines and beers, it accumulates during yeast fermentation, with levels reaching 50 mg/kg, and acts as an indicator of fermentation efficiency and spoilage thresholds [1].
European Food Safety Authority (EFSA) data classifies 1-heptadecanol under "natural substances and extractives" and documents its occurrence across food categories. Its presence in edible fats (≤25 mg/kg) and ready-to-eat savories (≤100 mg/kg) underscores its role as a tracer for lipid degradation or enzymatic activity during food processing [1]. The compound’s stability and low volatility facilitate its detection via gas chromatography-mass spectrometry (GC-MS), making it a reliable marker for quality assessment.
Table 2: Occurrence of 1-Heptadecanol in Food Commodities (EFSA Data)
Food Category | Average Level (mg/kg) | Maximum Level (mg/kg) |
---|---|---|
Dairy products | 7.0 | 35.0 |
Fats and oils | 5.0 | 25.0 |
Alcoholic beverages | 10.0 | 50.0 |
Ready-to-eat savories | 20.0 | 100.0 |
Confectionery | 10.0 | 50.0 |
Biotransformation of fatty acids to 1-heptadecanol occurs via enzymatic cascades, combining hydration, decarboxylation, and reduction steps. A photoenzymatic pathway utilizes oleate hydratases (e.g., from Stenotrophomonas maltophilia) to hydrate oleic acid (C18:1) to 10-hydroxyoctadecanoic acid. This intermediate undergoes light-driven decarboxylation via the photoactivated decarboxylase (CvFAP) from Chlorella variabilis, yielding 1-heptadecanol with high enantiomeric purity (>97% ee) [7]. The reaction proceeds under mild conditions (25–37°C, pH 7.0) and achieves yields up to 74% in one-pot systems [7].
Alternative routes employ diol synthases (e.g., from Aspergillus nidulans) to epoxidize linoleic acid, followed by hydrolytic cleavage to form hydroxy acids. Subsequent decarboxylation or reductase-driven steps shorten the chain to C17 alcohols [8]. Efficiency depends on substrate loading and solubility; two-liquid phase systems using triglycerides (e.g., triolein) as organic phases enhance yield by mitigating aqueous solubility limitations. For instance, dissolving oleic acid in triolein boosts 1-heptadecanol production to 17.4 mM (87% yield) [7].
Table 3: Key Enzymes in the Biotransformation to 1-Heptadecanol
Enzyme | Source | Function | Reaction Conditions |
---|---|---|---|
Oleate hydratase (OhyA) | Stenotrophomonas maltophilia | Hydrates Δ9-unsaturated fatty acids | 37°C, pH 7.0 |
Photoactivated decarboxylase (CvFAP) | Chlorella variabilis | Decarboxylates hydroxy fatty acids | 25°C, blue light (450 nm) |
Fatty acyl reductase (FAR) | Plant cytosols | Reduces heptadecanoic acid to alcohol | NADPH-dependent, 30°C |
These mechanisms highlight the synergy between hydratases and decarboxylases in converting renewable fatty acids into chiral alcohols, positioning 1-heptadecanol as a sustainable target for biocatalytic production [7] [8].
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